1-Bromo-2-(prop-1-en-2-yl)benzene
Overview
Description
1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 2-(2-bromophenyl)propene, is an organic compound with the molecular formula C9H9Br. It is a derivative of benzene, where a bromine atom and a prop-1-en-2-yl group are substituted at the 1 and 2 positions, respectively. This compound is primarily used in organic synthesis and research applications due to its reactivity and structural properties .
Mechanism of Action
Mode of Action
As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Given the lack of specific information about this compound, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-1-en-2-yl)benzene can be synthesized through the dehydration of 2-(2-bromophenyl)propan-2-ol. The dehydration process involves the use of phthalic anhydride as a dehydrating agent. The reaction is typically carried out under reflux conditions in the presence of a solvent like benzene, with toluene-4-sulfonic acid and hydroquinone as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-(2-bromophenyl)propane.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products like 2-(2-iodophenyl)propene.
Oxidation: Products like 2-(2-bromophenyl)propanal.
Reduction: Products like 2-(2-bromophenyl)propane.
Scientific Research Applications
1-Bromo-2-(prop-1-en-2-yl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Bromo-2-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a prop-1-en-2-yl group.
1-Bromo-2-isopropenylbenzene: Similar but with an isopropenyl group.
2-Bromophenylpropane: Similar but with a saturated propyl group instead of a prop-1-en-2-yl group .
Uniqueness: 1-Bromo-2-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and a prop-1-en-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLFMOXQLPTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500055 | |
Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-70-3 | |
Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(prop-1-en-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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